molecular formula C12H20Cl2N4OS B2617363 1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride CAS No. 1423040-86-1

1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride

Cat. No.: B2617363
CAS No.: 1423040-86-1
M. Wt: 339.28
InChI Key: DAEFRVXREOODKU-XRIOVQLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Thiazole derivatives: These compounds share the thiazole ring and may have similar chemical reactivity.

    Piperazine derivatives: These compounds share the piperazine ring and may have similar pharmacological properties.

The uniqueness of this compound lies in its combination of these three rings, which can result in unique biological and chemical properties .

Properties

IUPAC Name

[(2S)-pyrrolidin-2-yl]-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS.2ClH/c17-11(10-2-1-3-13-10)15-5-7-16(8-6-15)12-14-4-9-18-12;;/h4,9-10,13H,1-3,5-8H2;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEFRVXREOODKU-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCN(CC2)C3=NC=CS3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCN(CC2)C3=NC=CS3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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